molecular formula C13H14Cl2N2OS B4823673 2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole

2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole

Cat. No.: B4823673
M. Wt: 317.2 g/mol
InChI Key: HMPKSXHZOCOJJO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2,4-dichlorophenyl group and a pentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by the addition of pentyl bromide. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding hydrazides.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the pentylsulfanyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2OS/c1-2-3-4-7-19-13-17-16-12(18-13)10-6-5-9(14)8-11(10)15/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPKSXHZOCOJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole
Reactant of Route 2
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2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole
Reactant of Route 3
2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole
Reactant of Route 4
2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole

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